4-Deschloro-2-chloro Sibutramine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Deschloro-2-chloro Sibutramine Hydrochloride is a chemical compound with the molecular formula C17H26ClN•HCl and a molecular weight of 316.31 . It is primarily used in research settings, particularly in the field of proteomics . This compound is a derivative of Sibutramine, a well-known weight loss agent, and is characterized by the presence of a chlorine atom at the second position and the absence of a chlorine atom at the fourth position on the phenyl ring.
Vorbereitungsmethoden
The synthesis of 4-Deschloro-2-chloro Sibutramine Hydrochloride involves several steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:
Step 1: Preparation of the intermediate by reacting 2-chlorobenzyl chloride with cyclobutanone in the presence of a base.
Step 2: The intermediate is then subjected to reductive amination with N,N-dimethylamine to form the desired product.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to enhance the yield and purity of the product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
4-Deschloro-2-chloro Sibutramine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Wissenschaftliche Forschungsanwendungen
4-Deschloro-2-chloro Sibutramine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: In biological research, it is used to study the effects of structural modifications on the biological activity of Sibutramine derivatives.
Medicine: Although not intended for therapeutic use, it serves as a model compound in medicinal chemistry to explore potential pharmacological activities.
Wirkmechanismus
The mechanism of action of 4-Deschloro-2-chloro Sibutramine Hydrochloride is similar to that of Sibutramine. It primarily acts as a norepinephrine, serotonin, and dopamine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is associated with its effects on weight loss and appetite suppression .
Vergleich Mit ähnlichen Verbindungen
4-Deschloro-2-chloro Sibutramine Hydrochloride can be compared with other similar compounds such as:
Sibutramine Hydrochloride: The parent compound, known for its weight loss properties.
2-Chloro Sibutramine Hydrochloride: A derivative with a chlorine atom at the second position.
4-Chloro Sibutramine Hydrochloride: A derivative with a chlorine atom at the fourth position.
The uniqueness of this compound lies in its specific structural modification, which may result in different pharmacological properties and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C17H27Cl2N |
---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
1-[1-(2-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H26ClN.ClH/c1-13(2)12-16(19(3)4)17(10-7-11-17)14-8-5-6-9-15(14)18;/h5-6,8-9,13,16H,7,10-12H2,1-4H3;1H |
InChI-Schlüssel |
AOQSMDJNCAAYER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=CC=C2Cl)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.